
2-chloro-N-undecylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-undecylacetamide is an organic compound with the molecular formula C13H26ClNO It is a member of the acetamide family, characterized by the presence of a chloro group and an undecyl chain attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-undecylacetamide typically involves the reaction of chloroacetyl chloride with undecylamine. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-undecylacetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Hydrolysis: Conditions include the use of hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, and alkoxyamides.
Hydrolysis: Products are undecylamine and chloroacetic acid.
Reduction: The major product is N-undecylacetamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-undecylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-chloro-N-undecylacetamide involves its interaction with cellular components. The chloro group can react with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes and lead to antimicrobial effects. Additionally, the undecyl chain can interact with lipid membranes, affecting membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-methylacetamide
- 2-chloro-N-phenylacetamide
- 2-chloro-N,N-dimethylacetamide
Comparison
2-chloro-N-undecylacetamide is unique due to its long undecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long chain enhances its hydrophobicity, making it more effective in interacting with lipid membranes and potentially increasing its antimicrobial activity. In contrast, compounds like 2-chloro-N-methylacetamide and 2-chloro-N-phenylacetamide have shorter chains or aromatic groups, leading to different reactivity and applications .
Eigenschaften
CAS-Nummer |
32322-87-5 |
|---|---|
Molekularformel |
C13H26ClNO |
Molekulargewicht |
247.80 g/mol |
IUPAC-Name |
2-chloro-N-undecylacetamide |
InChI |
InChI=1S/C13H26ClNO/c1-2-3-4-5-6-7-8-9-10-11-15-13(16)12-14/h2-12H2,1H3,(H,15,16) |
InChI-Schlüssel |
MYYXIJYSHJUXHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)
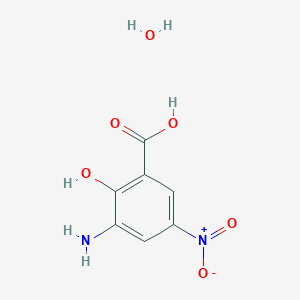
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)



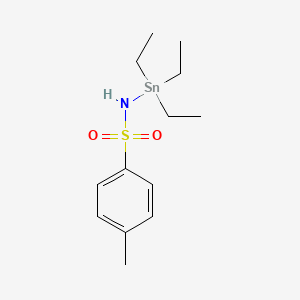
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)
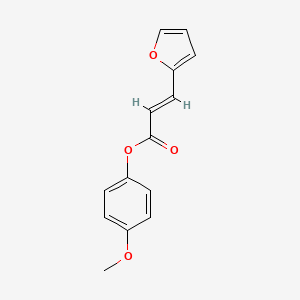
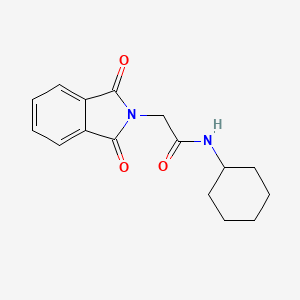
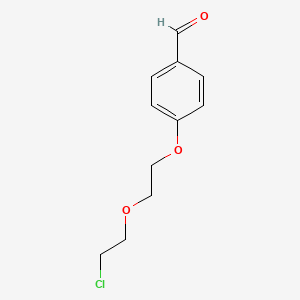
![2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)


